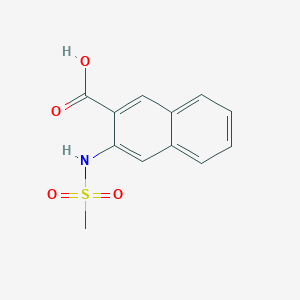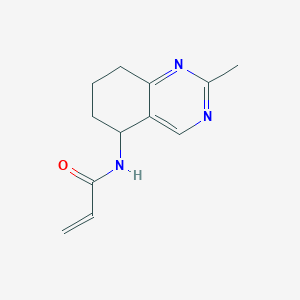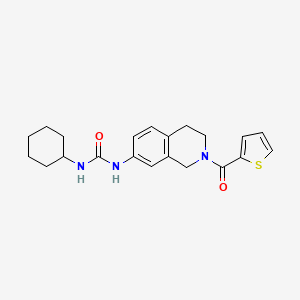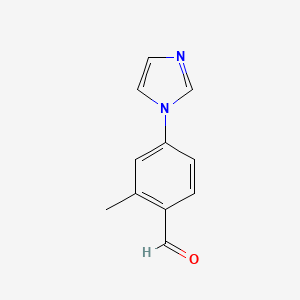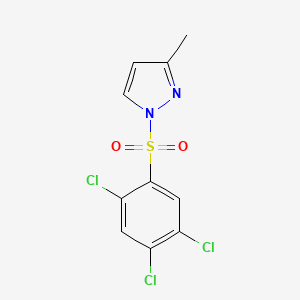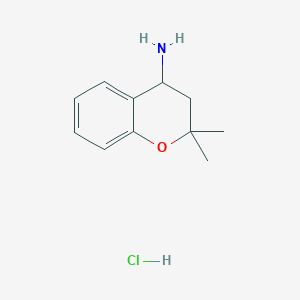
2,2-Dimethylchroman-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Dimethylchroman-4-amine hydrochloride” is a chemical compound with the CAS Number: 2646585-67-1 . It has a molecular weight of 213.71 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The IUPAC name of this compound is (S)-2,2-dimethylchroman-4-amine hydrochloride . The InChI code is 1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1 . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
Amines, like 2,2-Dimethylchroman-4-amine hydrochloride, can react with alkyl halides directly to give N-alkylated products . This reaction produces HBr as a byproduct, hydrobromide salts of the alkylated amine or unreacted starting amine (in equilibrium) will also be formed .Physical And Chemical Properties Analysis
The compound is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 213.71 .科学的研究の応用
Antifungal Applications in Agriculture
2,2-Dimethylchroman-4-amine hydrochloride derivatives have been explored for their potential as antifungal agents in agriculture. Research indicates that these compounds exhibit significant antifungal activity against various phytopathogenic fungi, which are known to threaten agricultural production and cause yield losses . Notably, certain derivatives have shown higher efficacy than commercially available fungicides, suggesting their potential use as novel, environment-friendly botanical fungicides.
Proteomics Research
In the field of proteomics, 2,2-Dimethylchroman-4-amine hydrochloride serves as a biochemical tool. It is utilized for research purposes to study protein expression, interaction, and function within complex biological systems . The compound’s role in proteomics is crucial for advancing our understanding of cellular processes and disease mechanisms.
Material Science
The compound’s derivatives are being investigated for their utility in material science. While specific applications in this field are not detailed in the available literature, the compound’s chemical properties may offer potential in the synthesis and modification of materials for various industrial applications .
Environmental Science
In environmental science, the research into 2,2-Dimethylchroman-4-amine hydrochloride is still emerging. Its low toxicity profile suggests it could be developed into compounds that are less harmful to the environment, contributing to the creation of sustainable practices and materials .
Biochemical Research
2,2-Dimethylchroman-4-amine hydrochloride is used in biochemical research to explore cellular and molecular pathways. Its role in the synthesis of novel compounds can lead to the discovery of new biochemical tools and reagents that facilitate the study of life at the molecular level .
Pharmacological Studies
While direct applications in pharmacology were not explicitly found, the compound’s properties make it a candidate for the development of pharmaceutical agents. Its structural framework could be modified to enhance biological activity and specificity, leading to potential therapeutic applications .
Safety and Hazards
将来の方向性
Given the versatility of chromanone, a compound structurally similar to 2,2-Dimethylchroman-4-amine hydrochloride, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could potentially lead to the development of new drugs with a wide range of pharmacological activities .
作用機序
Target of Action
2,2-Dimethylchroman-4-amine hydrochloride, also known as 2,2-DIMETHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE, is a derivative of chromanone . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . They are known to interact with various targets, such as tumor necrosis factor-α (TNF-α) inhibitors, acetylcholinesterase (AchE) inhibitors, and pteridine reductase-1 .
Mode of Action
Chromanone analogs have been shown to inhibit pteridine reductase-1, leading to significant inhibition against certain parasites . The compound’s interaction with its targets likely results in changes to cellular processes, contributing to its various biological activities.
Biochemical Pathways
Given the known targets of chromanone analogs, it is likely that the compound affects pathways related to inflammation (via tnf-α inhibition), neurotransmission (via ache inhibition), and parasitic infections (via pteridine reductase-1 inhibition) .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and be able to permeate the blood-brain barrier, based on its physicochemical properties . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2,2-Dimethylchroman-4-amine hydrochloride’s action are likely diverse, given the range of biological activities exhibited by chromanone analogs . These effects could include reduced inflammation, altered neurotransmission, and inhibited growth of certain parasites .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAWAXGKXWFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
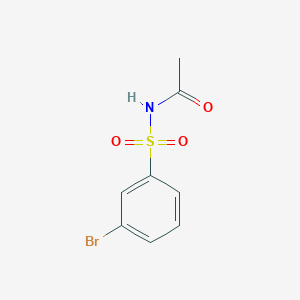
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)
![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)
![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)
